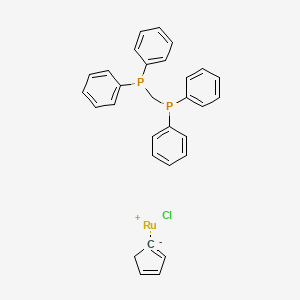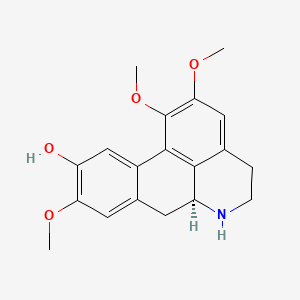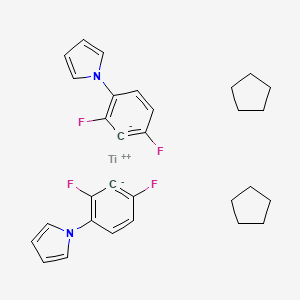
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is a compound with the molecular formula C26H22B2O4 and a molecular weight of 420.07 g/mol . It consists of a central 1,2-diphenylethene core linked to two 4,1-phenylene groups, each functionalized with boronic acid groups . This compound is known for its aggregation-induced emission (AIE) properties, making it useful in various scientific applications .
Preparation Methods
The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-diphenylethene and 4-bromophenylboronic acid.
Reaction Conditions: The reaction is carried out under Suzuki coupling conditions, which involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Procedure: The starting materials are combined in the presence of the palladium catalyst and base, and the mixture is heated to promote the coupling reaction.
Chemical Reactions Analysis
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated reagents or nucleophiles.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted phenyl derivatives.
Coupling: Extended aromatic systems.
Scientific Research Applications
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: has several applications in scientific research:
Mechanism of Action
The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid involves its ability to form supramolecular assemblies through coordination with metal ions or other molecules . This property is exploited in various applications, such as the detection of glucose, where the compound forms oligoboronates with glucose, leading to a change in its fluorescence properties .
Comparison with Similar Compounds
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is unique due to its AIE properties and its ability to form specific supramolecular assemblies . Similar compounds include:
Tetraphenylethene (TPE): Lacks boronic acid groups but shares the AIE properties.
Benzene-1,4-diboronic acid: Contains boronic acid groups but lacks the extended aromatic system of this compound.
4,4′-Biphenyldiboronic acid: Similar structure but lacks the central diphenylethene core.
These comparisons highlight the unique combination of structural features and properties that make This compound valuable in various scientific applications .
Properties
Molecular Formula |
C26H22B2O4 |
|---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
[4-[(E)-2-(4-boronophenyl)-1,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H/b26-25+ |
InChI Key |
CFKHFTZRFSABDV-OCEACIFDSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)B(O)O)/C4=CC=CC=C4)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)

![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)

![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)


